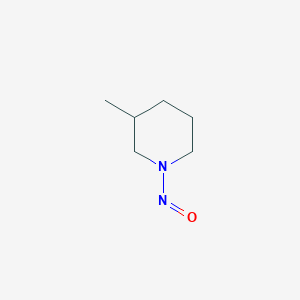

1-Nitroso-3-pipecoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13603-07-1 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-methyl-1-nitrosopiperidine |

InChI |

InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 |

InChI Key |

ADDORFBRRWECKX-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)N=O |

Canonical SMILES |

CC1CCCN(C1)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Nitroso 3 Pipecoline

Chemical Synthesis Pathways for 1-Nitroso-3-pipecoline

The deliberate chemical synthesis of this compound is primarily achieved through the nitrosation of its secondary amine precursor, 3-pipecoline. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine (B6355638) ring.

The most direct method for the synthesis of this compound is the reaction of 3-pipecoline with a nitrosating agent. In a typical laboratory setting, this is achieved by treating 3-pipecoline with nitrous acid (HNO₂). Nitrous acid is usually generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in an aqueous solution. nih.gov

The reaction mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the 3-pipecoline then attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation yields the stable this compound.

Nitrous acid is unstable and is therefore almost always generated at the time of use. This is accomplished by reacting a stable nitrite salt, most commonly sodium nitrite, with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is as follows:

NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

Other nitrosating agents can also be employed, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which can be formed from nitrogen oxides. nih.gov These reagents can effect nitrosation under different, often non-aqueous, conditions.

The yield of this compound is highly dependent on several reaction conditions, most notably pH, temperature, and the concentration of reactants.

pH: The rate of nitrosation of secondary amines is typically maximal at a weakly acidic pH (around 3-4). This is because the formation of the active nitrosating agent, the nitrosonium ion, is favored at low pH. However, at very low pH, the secondary amine precursor itself becomes protonated, rendering it unreactive towards the electrophilic nitrosating agent. nih.gov Therefore, an optimal pH is required to balance the concentration of the active nitrosating species and the unprotonated amine.

Temperature: The rate of nitrosation generally increases with temperature. However, elevated temperatures can also lead to the decomposition of nitrous acid and the N-nitrosamine product. Therefore, these reactions are often carried out at or below room temperature to maximize the yield and purity of the product.

Concentration: The rate of formation of this compound is dependent on the concentrations of both the 3-pipecoline precursor and the nitrosating agent. Higher concentrations of either reactant will generally lead to a faster reaction rate.

The table below summarizes the general influence of these conditions on the yield of N-nitrosamines.

| Reaction Condition | Effect on Yield | Rationale |

| pH | Optimal yield at weakly acidic pH (3-4) | Balances the formation of the active nitrosating agent with the availability of the unprotonated amine precursor. nih.gov |

| Temperature | Generally, lower temperatures are favored | Minimizes the decomposition of nitrous acid and the N-nitrosamine product. |

| Reactant Concentration | Higher concentrations increase the reaction rate | Follows general principles of chemical kinetics. |

Precursor Identification and Elucidation of Formation Processes

The formation of this compound is not limited to intentional chemical synthesis. It can also be formed in various environmental and biological settings when its precursors are present under suitable conditions.

The primary precursor to this compound is the secondary amine, 3-pipecoline (also known as 3-methylpiperidine). This compound is a cyclic secondary amine and is the direct substrate for the nitrosation reaction. nih.gov

3-Pipecoline can originate from various sources. It can be a component of certain industrial processes, a degradation product of larger molecules, or a metabolite in biological systems.

The formation of this compound in the environment and in biological systems is a significant area of study due to the potential for human exposure.

Environmental Formation: N-nitrosamines can form in the environment when secondary amines and nitrosating agents coexist. europa.eu Potential sources of 3-pipecoline in the environment include industrial wastewater, agricultural runoff containing pesticides that degrade to form secondary amines, and certain food processing activities. Nitrosating agents are often present in the form of nitrites, which can be found in soil, water, and the atmosphere. For example, the use of nitrogen-based fertilizers can lead to increased nitrite levels in soil and water. The conditions in some preserved foods, particularly cured meats where nitrites are used as a preservative, can also be conducive to the formation of N-nitrosamines if the corresponding secondary amine precursors are present. europa.eunih.gov

Biological Formation: In vivo formation of N-nitrosamines, including potentially this compound, can occur in the human body. The acidic environment of the stomach provides the necessary conditions for the nitrosation of ingested secondary amines. nih.gov Dietary sources of 3-pipecoline, though not well-documented, could contribute to this endogenous formation. Nitrite is a natural component of human saliva and can also be formed from the reduction of dietary nitrate by oral bacteria. nih.gov Therefore, the co-ingestion of foods containing 3-pipecoline and sources of nitrate or nitrite can lead to the formation of this compound in the stomach.

The following table outlines the key precursors and conditions for the formation of this compound.

| Formation Pathway | Secondary Amine Precursor | Nitrosating Agent Source | Key Conditions |

| Chemical Synthesis | 3-Pipecoline | Sodium nitrite and acid (in situ nitrous acid) | Weakly acidic pH, controlled temperature |

| Environmental | 3-Pipecoline from industrial or agricultural sources | Nitrites in soil, water, and food preservatives | Presence of both precursors, appropriate pH |

| Biological (in vivo) | Dietary 3-pipecoline | Salivary nitrite, dietary nitrate/nitrite | Acidic stomach environment |

Role of Nitric Oxide and Dinitrogen Trioxide in this compound Generation

The formation of this compound is fundamentally linked to the chemistry of nitric oxide (NO) and dinitrogen trioxide (N₂O₃). While nitric oxide itself is not an effective nitrosating agent, it serves as a crucial precursor to the active species required for the nitrosation of 3-pipecoline. nih.gov

Nitric Oxide (NO) as a Precursor

Nitric oxide is a radical that does not directly react with secondary amines like 3-pipecoline to form N-nitrosamines. nih.gov Its primary role in this synthetic pathway is its conversion to more powerful nitrosating agents. In an aerobic environment (in the presence of oxygen), nitric oxide undergoes oxidation to form nitrogen dioxide (NO₂).

Formation of Dinitrogen Trioxide (N₂O₃)

Once nitrogen dioxide is formed, it can exist in equilibrium with nitric oxide to produce dinitrogen trioxide (N₂O₃). nih.gov

NO + NO₂ ⇌ N₂O₃

Dinitrogen trioxide is a potent and efficient nitrosating agent. nih.govusp.org In aqueous solutions, N₂O₃ is in equilibrium with nitrous acid (HNO₂), another species capable of nitrosation, though the reaction with N₂O₃ is often more rapid. nih.gov

Mechanism of Nitrosation

The generation of this compound proceeds via the reaction of the unprotonated secondary amine, 3-pipecoline, with dinitrogen trioxide. In this mechanism, the nitrogen atom of the 3-pipecoline acts as a nucleophile, attacking one of the nitrogen atoms of the electrophilic dinitrogen trioxide. This reaction results in the formation of the stable N-nitrosamine, this compound, and a molecule of nitrous acid as a byproduct. nih.gov

R₂NH + N₂O₃ → R₂N-NO + HNO₂

For 3-pipecoline, this can be represented as the nucleophilic secondary amine attacking the nitrosating agent. The rate and efficiency of this reaction are influenced by factors such as pH and the concentration of the reactants. The process is generally favored under acidic conditions, which facilitate the formation of the nitrosating agent from nitrite precursors, although very low pH can be counterproductive by protonating the amine, rendering it non-nucleophilic. nih.gov

Data Table: Key Reaction in this compound Formation

| Reactant 1 | Reactant 2 | Product | Byproduct | Reaction Type |

| 3-Pipecoline (C₆H₁₃N) | Dinitrogen Trioxide (N₂O₃) | This compound (C₆H₁₂N₂O) | Nitrous Acid (HNO₂) | N-Nitrosation |

Metabolic Transformations and Bioactivation of 1 Nitroso 3 Pipecoline

Enzymatic Biotransformation Pathways of 1-Nitroso-3-pipecoline

The metabolic journey of this compound begins with enzymatic modification, a key step that initiates its bioactivation. This process involves a series of well-defined steps that transform the parent compound into highly reactive intermediates.

The initial and rate-limiting step in the bioactivation of cyclic nitrosamines like this compound is hydroxylation, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comoup.com This reaction specifically targets the carbon atom adjacent to the nitroso group, a position known as the α-carbon. acs.org This enzymatic oxidation introduces a hydroxyl group (-OH) onto the piperidine (B6355638) ring at the α-position, a critical event that destabilizes the molecule and primes it for subsequent reactions. researchgate.net The process is considered the key activation pathway in the carcinogenesis of these compounds. nih.gov

The direct product of Cytochrome P450-mediated α-hydroxylation is an unstable α-hydroxynitrosamine intermediate. mdpi.comnih.gov This transient species is highly reactive and does not persist within the biological system. Its formation is a pivotal point in the bioactivation pathway, as its inherent instability leads directly to the next stage of transformation. New evidence also suggests that these α-hydroxynitrosamine intermediates can be further oxidized by CYPs to form nitrosamides, which are also capable of alkylating DNA. nih.gov

Following their formation, the unstable α-hydroxynitrosamine intermediates undergo spontaneous, non-enzymatic rearrangement. This process involves the opening of the piperidine ring, leading to the formation of an aldehyde and a diazohydroxide. mdpi.com The diazohydroxide is itself an unstable intermediate that can then lose a water molecule to form a highly electrophilic diazonium ion. mdpi.com These diazonium ions are potent alkylating agents, capable of covalently binding to cellular macromolecules like DNA, a mechanism central to the mutagenic and carcinogenic properties of N-nitrosamines. mdpi.com

Role of Specific Isoforms of Cytochrome P450 Enzymes in this compound Metabolism

Several specific isoforms of the Cytochrome P450 enzyme family have been identified as key players in the metabolism of piperidine-containing nitrosamines. The bioactivation is preferentially catalyzed by phenobarbital-induced cytochrome P-450s. nih.gov

Notably, the CYP2A family is crucial for the α-hydroxylation of N-nitrosopiperidine, the parent compound of this compound. acs.org Specific isoforms implicated in this critical activation step include:

Human P450 2A6 and 2A13 nih.gov

Rat P450 2A3 nih.gov

Mouse P450 2A4 and 2A5 nih.gov

In addition to the CYP2A family, CYP2E1 is also known to metabolize various nitrosamines. fda.gov The involvement of these specific isoforms highlights the targeted nature of this metabolic process.

Comparative Metabolic Studies of this compound and Related Piperidine Nitrosamines

To understand the metabolic fate of this compound, researchers often conduct comparative studies with structurally similar compounds, such as N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR). Studies have shown that Cytochrome P450 2A enzymes are more efficient catalysts for the α-hydroxylation of NPIP compared to NPYR. acs.orgnih.gov

Kinetic studies reveal significant differences in how these enzymes handle various substrates. For instance, P450 2A4, 2A5, 2A6, and 2A13 exhibit significantly lower Km (Michaelis constant, indicating higher affinity) and higher kcat/Km (catalytic efficiency) values for the α-hydroxylation of NPIP than for NPYR. nih.gov Furthermore, research using rat esophageal microsomes has demonstrated that these tissues preferentially activate NPIP over NPYR, which may be attributed to the presence of CYP2A3. researchgate.net These comparative data provide valuable insights into the likely metabolic behavior of substituted piperidine nitrosamines like this compound.

Interactive Table: Catalytic Efficiency of P450 Isoforms for NPIP and NPYR α-Hydroxylation

| P450 Isoform | Substrate | Km (µM) | kcat/Km (min-1 µM-1) |

| P450 2A3 (Rat) | NPIP | 61.6 | Data not specified |

| NPYR | 1198 | Data not specified | |

| P450 2A6 (Human) | NPIP | Higher Affinity | Higher Efficiency |

| NPYR | Lower Affinity | Lower Efficiency | |

| P450 2A13 (Human) | NPIP | Higher Affinity | Higher Efficiency |

| NPYR | Lower Affinity | Lower Efficiency |

Note: This table summarizes findings that P450 2A isoforms generally show higher affinity and catalytic efficiency for N-nitrosopiperidine (NPIP) compared to N-nitrosopyrrolidine (NPYR). Specific kinetic values vary across studies. researchgate.netnih.gov

In Vitro and In Silico Models for Studying this compound Biotransformation

The investigation of this compound's metabolic pathways relies heavily on experimental and computational models.

In Vitro Models: These laboratory-based models use biological components to simulate processes occurring in the body. Common in vitro systems for studying nitrosamine (B1359907) metabolism include:

Liver Microsomes: Preparations of the endoplasmic reticulum from liver cells (hepatocytes) containing a high concentration of CYP enzymes are widely used. nih.govaacrjournals.org

Expressed CYP Enzymes: Individual CYP isoforms can be produced in cell cultures, allowing researchers to study the specific contribution of each enzyme to the metabolism of a compound. acs.orgnih.gov

S9 Fractions: This is a mixture of microsomes and the cytosolic (soluble) fraction of the cell, providing a broader range of metabolic enzymes for activation studies. oup.comnih.gov

In Silico Models: These computational models use computer simulations to predict the metabolic fate and toxicological properties of chemicals. For N-nitrosamines, in silico approaches are valuable for:

Predicting Mutagenicity: Mechanism-based structure-activity relationship (SAR) models, such as the TIMES (Tissue Metabolism Simulator) models, are used to predict the mutagenic potential of N-nitrosamines based on their chemical structure and known bioactivation pathways like α-hydroxylation. nih.govoup.com

Identifying Metabolic Precursors: Computational tools can screen inventories of chemical structures to identify compounds that could potentially be converted into N-nitrosamines within the body. nih.govoup.com

Modeling Reaction Pathways: Software can predict potential degradation pathways and the formation of N-nitrosamine impurities in pharmaceutical products. jst.go.jp

These models are essential tools for risk assessment and for understanding the complex biotransformation of compounds like this compound. researchgate.net

Molecular Interactions and Dna Adduct Formation by 1 Nitroso 3 Pipecoline

Mechanisms of DNA Alkylation by Reactive Metabolites of 1-Nitroso-3-pipecoline

N-nitroso compounds, such as this compound, are typically pro-carcinogens that require metabolic activation to exert their genotoxic effects. nih.govunimedizin-mainz.de The primary mechanism of activation for N-nitrosamines involves enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com This process is considered the principal bioactivation route. mdpi.com The α-hydroxylation occurs on a carbon atom adjacent to the N-nitroso group, leading to the formation of an unstable α-hydroxy nitrosamine (B1359907) intermediate. nih.govunimedizin-mainz.de

This intermediate then undergoes spontaneous decomposition. nih.gov This decomposition results in the formation of a highly reactive electrophilic species, a diazonium ion. nih.govunimedizin-mainz.de The diazonium ion can further rearrange and eliminate molecular nitrogen to produce a carbenium ion, which is the ultimate DNA alkylating agent. nih.govunimedizin-mainz.de This reactive carbenium ion then attacks nucleophilic sites on DNA bases through a first-order nucleophilic substitution (SN1) reaction, resulting in the covalent bonding of an alkyl group to the DNA, a process known as DNA alkylation. nih.govunimedizin-mainz.denih.gov This covalent binding to DNA is a critical step in the mutagenicity and carcinogenicity associated with nitroso compounds. nih.gov

Characterization of DNA Adducts Formed by this compound

The reactive electrophiles generated from the metabolic activation of N-nitrosamines react with various nucleophilic centers in DNA, leading to a spectrum of DNA adducts. nih.gov The most common sites of alkylation are the nitrogen and oxygen atoms of the DNA bases. nih.gov

Guanine is the most susceptible base to alkylation by nitrosamine metabolites. The primary adducts formed are at the N7 and O6 positions. nih.govnih.gov N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG) are among the most abundant lesions formed by simple nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov While the N7 position is often the major site of alkylation, O6-alkylguanine adducts are considered particularly significant due to their high mutagenic potential. nih.govnih.gov

Adenine is also a target, with N3-methyladenine (N3-MeA) being a notable adduct. nih.gov Alkylation can also occur on thymine (B56734), though typically at much lower levels, forming products such as O2-methylthymine (O2-MeT) and O4-methylthymine (O4-MeT). nih.govnih.gov For larger, more complex nitrosamines, such as the tobacco-specific nitrosamine NNK, pyridyloxobutyl (POB) adducts are formed in addition to methyl adducts. nih.govmdpi.com Given its structure, this compound is expected to form analogous alkyl adducts at these nucleobase sites.

| Nucleobase | Common Adduct Position | Example Adduct Type | Significance |

|---|---|---|---|

| Guanine | N7 | N7-Alkylguanine | Most abundant adduct, can lead to depurination. nih.govnih.gov |

| Guanine | O6 | O6-Alkylguanine | Highly mutagenic, causes mispairing during replication. nih.gov |

| Adenine | N3 | N3-Alkyladenine | Common purine (B94841) adduct. nih.gov |

| Thymine | O2, O4 | O2/O4-Alkylthymine | Minor but mutagenic adducts. nih.govnih.gov |

DNA adducts can severely compromise DNA integrity and interfere with critical cellular processes like transcription and replication. nih.govmdpi.com The specific biological consequence is often dependent on the structure of the adduct, its location in the genome, and the cellular capacity for DNA repair. nih.gov

O6-alkylguanine adducts are particularly deleterious because they are prone to mispairing with thymine instead of cytosine during DNA replication. nih.gov If not repaired, this leads to G:C to A:T transition mutations in subsequent rounds of replication. nih.gov

N7-alkylguanine adducts, while more numerous, are chemically less stable than O6-adducts. nih.gov Their instability can weaken the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site. nih.gov These AP sites are non-coding lesions that can stall DNA polymerases during replication, potentially leading to mutations or cell death if not properly repaired. nih.gov Bulky DNA adducts can also physically block the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. escholarship.org

DNA Damage Induction and Mutagenic Potency of this compound

The formation of DNA adducts by reactive metabolites is the primary mechanism by which N-nitroso compounds induce DNA damage. nih.govnih.gov This damage, if it escapes the cell's repair mechanisms, can lead to mutations, giving these compounds their mutagenic character. nih.govnih.gov The mutagenic potential of many chemicals, including nitroso compounds, is often evaluated using bacterial reverse mutation assays, such as the Salmonella (Ames) test. epa.govnih.gov

Studies on various N-nitroso derivatives have demonstrated a strong correlation between their ability to act as mutagens in these test systems and their carcinogenic potency in animal models. epa.govnih.gov However, for some nitroso compounds, the carcinogenic potency observed in laboratory rodents has been found to be considerably greater than their mutagenic potency in the Salmonella test system. epa.gov The mutagenicity of these compounds is dependent on metabolic activation to form the DNA-reactive species. nih.govnih.gov The types of mutations induced are directly related to the adducts formed; for instance, O6-methylguanine adducts predominantly cause G:C to A:T transitions. nih.gov In addition to base modifications, some nitrosamines can also induce DNA single-strand breaks. nih.gov

| Compound Type | Observed Biological Effect | Primary Mechanism | Reference Finding |

|---|---|---|---|

| N-Nitroso Compounds | Mutagenicity & Carcinogenicity | Formation of DNA-reactive metabolites. nih.gov | A good correlation exists between positive mutation assays and carcinogenic potency. nih.gov |

| Alkylating Agents | Specific point mutations (e.g., G:C to A:T) | Miscoding by adducts like O6-alkylguanine. nih.gov | The ability of adducts to induce mutations has been revealed in cell studies. nih.gov |

| Tobacco-Specific Nitrosamines (e.g., NNK) | Single-strand breaks, 8-oxodeoxyguanosine | Direct DNA damage and induction of oxidative stress. nih.gov | NNK induces single-strand breaks in treated animals. nih.gov |

Cellular Responses to this compound-Induced DNA Damage

Cells possess a sophisticated network of pathways, collectively known as the DNA Damage Response (DDR), to counteract the harmful effects of DNA lesions. nih.gov When DNA is damaged by alkylating agents like the metabolites of this compound, specific sensor proteins recognize the lesions and initiate a signaling cascade to coordinate repair, cell cycle control, and potentially apoptosis. nih.gov

Several DNA repair pathways are engaged to remove alkylation damage:

Direct Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the alkyl group from the O6 position of guanine, a critical defense against the mutagenic effects of this specific adduct. nih.govresearchgate.net

Base Excision Repair (BER): This is the primary pathway for repairing smaller base lesions, including N7-alkylguanine and N3-alkyladenine. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site that is subsequently processed by other enzymes to restore the correct DNA sequence. unimedizin-mainz.denih.gov

Nucleotide Excision Repair (NER): While primarily responsible for removing bulky, helix-distorting adducts, NER may also play a role in repairing certain types of alkylation damage. nih.govnih.gov

If the DNA damage is extensive or cannot be repaired in a timely manner, the DDR can trigger cell cycle checkpoints. nih.govnih.gov This results in a temporary halt in cell cycle progression, often at the G1 or G2/M phase, which allows the cell more time to carry out repairs before the damaged DNA is replicated or segregated. nih.govmdpi.com Should the damage prove irreparable, the cell may be directed to undergo apoptosis, or programmed cell death, to prevent the propagation of potentially harmful mutations. nih.govnih.gov

Advanced Analytical Methodologies for 1 Nitroso 3 Pipecoline and Its Metabolites

Chromatographic Separation Techniques for 1-Nitroso-3-pipecoline Analysis

Chromatographic methods are fundamental to the separation of this compound from other compounds that may interfere with its detection. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the nitrosamine (B1359907).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile nitrosamines. ellutia.com When coupled with a mass spectrometer (LC-MS), HPLC provides a robust and sensitive method for the detection and quantification of nitrosamines at very low concentrations. uhplcs.com This is crucial for ensuring compliance with stringent regulatory limits in various products. uhplcs.com

The selection of the HPLC column is a critical factor in achieving successful separation of nitrosamines from other components in a sample matrix. uhplcs.com Reversed-phase columns, such as those with C18 stationary phases, are commonly employed. mtc-usa.com For instance, a method for the simultaneous quantification of six nitrosamine impurities in valsartan utilized an XSelect HSS T3 Column to achieve good retention and specificity for the analytes. waters.com Another approach employed a Supel™ Carbon LC column with porous graphitic carbon particles to separate six different nitrosamines. sigmaaldrich.com

The mobile phase composition is another key parameter that is optimized to achieve the desired separation. A common mobile phase consists of a gradient mixture of water and an organic solvent, such as acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. mtc-usa.com

Table 1: Examples of HPLC Conditions for Nitrosamine Analysis

| Parameter | Method 1 | Method 2 |

| Column | Cogent RP C18™, 3 µm, 100Å | XSelect HSS T3 |

| Dimensions | 4.6mm x 150mm | Not Specified |

| Mobile Phase A | DI water with 0.1% Formic Acid | Not Specified |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Not Specified |

| Detection | UV @ 220nm and 254nm | UV |

| Source | mtc-usa.com | waters.com |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile nitrosamines. ellutia.com It is often coupled with a mass spectrometer (GC-MS) or a thermal energy analyzer (TEA), a detector highly selective and sensitive for nitrosamine compounds. ellutia.comkirj.ee

The choice of the GC column is critical for separating volatile nitrosamines. Capillary columns with various stationary phases are used, such as a 14% cyanopropylphenyl/86% methyl polysiloxane column or a 5% phenyl/95% methyl silicone column. kirj.eeunodc.org The temperature program of the GC oven is carefully controlled to achieve optimal separation of the target analytes. For example, a typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds of interest. kirj.ee

For the detection of trace levels of nitrosamines, headspace sampling techniques can be employed. Headspace solid-phase microextraction (HS-SPME) is one such technique that has been successfully used for the detection of volatile nitrosamines in meat samples. nih.gov This method involves extracting the volatile compounds from the sample matrix into the headspace of a vial, where they are then adsorbed onto a coated fiber and subsequently introduced into the GC system for analysis. nih.gov

Table 2: Examples of GC Conditions for Volatile Nitrosamine Analysis

| Parameter | Method 1 | Method 2 |

| Column | HP-1701 MS (14% cyanopropylphenyl, 86% methyl polysiloxane) | HP-5MS (5% phenyl, 95% methyl silicone) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium | Helium |

| Injection Mode | Splitless | Splitless |

| Detector | Mass Selective Detector (MSD) | Mass Spectrometer (MS) |

| Source | kirj.ee | tandfonline.com |

This table is interactive. You can sort and filter the data.

Mass Spectrometry-Based Identification and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. Its high sensitivity and selectivity allow for the detection of trace amounts of this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and elucidating its structure. fda.gov This capability is particularly valuable in identifying novel or unexpected nitrosamine impurities. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique offers enhanced selectivity and sensitivity for the analysis of nitrosamines in various matrices, including pharmaceutical products. fda.govfda.gov The high resolving power of HRMS allows for the differentiation of nitrosamine impurities from other compounds that may have similar nominal masses, thereby ensuring the reliability of the results. fda.govfda.gov The accurate mass data obtained from HRMS can be used to propose chemical formulas for unknown compounds, which, in conjunction with fragmentation data, can lead to their structural identification. fda.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to characterize the metabolites of this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for its identification.

Understanding the gas-phase fragmentation behavior of nitrosamine compounds is essential for developing analytical methods to characterize novel nitrosamine metabolites. nih.gov Studies on model nitrosamine compounds have revealed several primary fragmentation pathways that are dependent on the structure of the molecule. nih.gov One common pathway involves the loss of the NO radical (a loss of 30 Da) from the protonated nitrosamine. nih.gov Other observed fragmentation pathways include the loss of a water molecule (H₂O) or the elimination of NH₂NO (a loss of 46 Da). nih.gov This knowledge of fragmentation patterns is invaluable for identifying potential metabolites of this compound in biological samples. nih.gov

LC-MS/MS has become the method of choice for identifying and quantifying nitrosamine impurities due to its exceptional sensitivity, selectivity, and precision. researchgate.net

Sample Preparation Techniques for this compound Isolation

The isolation of this compound from complex matrices is a critical step prior to instrumental analysis to remove interfering substances and concentrate the analyte.

For solid samples, initial steps may include grinding or crushing to increase the surface area and make the analyte more accessible for extraction. retsch.com This is often followed by an extraction step using a suitable solvent. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). retsch.comphenomenex.com

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com Solid-phase extraction is a widely used technique that selectively retains the analyte on a solid sorbent while interfering compounds are washed away. retsch.com The choice of the sorbent and the elution solvent is crucial for achieving a clean and concentrated sample.

In some cases, a cleanup step is necessary to remove any remaining substances that might interfere with the analysis. retsch.com This can be achieved using techniques like chromatography or selective adsorbents. retsch.com For volatile nitrosamines, headspace sampling techniques, such as solid-phase microextraction (SPME), can be employed to extract the analytes from the sample matrix without co-extracting non-volatile interferences. nih.gov

It is important to be aware of the potential for in-situ formation of nitrosamines during sample preparation, especially when using methods that involve heating. nih.gov This can lead to false-positive results. Therefore, analytical methods must be carefully designed and validated to minimize or eliminate the risk of artifactual nitrosamine formation. nih.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid-phase sorbent. nih.govsigmaaldrich.com The process is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and handling time. sigmaaldrich.com The general SPE protocol involves several key steps: conditioning the sorbent, loading the sample, washing away interfering compounds, and finally eluting the analytes of interest. labrulez.com

The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For N-nitrosamines, various sorbents have been successfully employed. Activated coconut charcoal and graphitized carbon are common choices. nasa.govsigmaaldrich.com Other phases include polymer-based sorbents like Oasis HLB and carbon-based materials such as Supelclean™ ENVI-Carb™. sigmaaldrich.comresearchgate.net

A typical SPE method for N-nitrosamine analysis from an aqueous sample involves the following steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like dichloromethane, followed by methanol (B129727), and finally equilibrated with water. This process wets the sorbent and ensures consistent interaction with the sample. sigmaaldrich.com

Sample Loading: A measured volume of the water sample, sometimes up to 1000 mL, is passed through the conditioned cartridge at a controlled flow rate. sigmaaldrich.com The N-nitrosamines are retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering substances without eluting the target analytes. This step is crucial for reducing matrix effects.

Drying: The sorbent is thoroughly dried under vacuum or with nitrogen to remove the aqueous solvent. sigmaaldrich.com

Elution: The retained N-nitrosamines are eluted from the cartridge using a small volume of an appropriate organic solvent, such as dichloromethane or acetone. nasa.govsigmaaldrich.com This results in a concentrated and purified sample extract ready for analysis.

The table below summarizes various SPE sorbents and their applications in N-nitrosamine analysis.

| Sorbent Type | Common Brand Names | Matrix Applications | Reference |

| Graphitized Carbon | Supelclean™ ENVI-Carb™ | Drinking Water | sigmaaldrich.com |

| Activated Coconut Charcoal | - | Groundwater | nasa.gov |

| Polymeric Reversed-Phase | Oasis HLB | Water, Cosmetic Products | researchgate.net |

| Florisil | - | Soil Extracts | researchgate.net |

Considerations for Recovery and Matrix Effects in Environmental Samples

Analyzing environmental samples for trace levels of N-nitrosamines presents significant challenges, primarily due to complex sample matrices and the potential for low recovery rates. theanalyticalscientist.com The "matrix effect" refers to the alteration of the analytical signal (either suppression or enhancement) caused by co-extracted compounds from the sample matrix. theanalyticalscientist.comnih.gov This can lead to inaccurate quantification.

Recovery is the percentage of the analyte that is successfully extracted and processed through the entire analytical method. nih.gov For N-nitrosamines, recovery can be affected by their volatility and susceptibility to degradation. sciex.jp Achieving acceptable recovery rates, typically in the range of 70-120%, is essential for a valid analytical method. nih.gov For instance, a study on seven N-nitrosamines in drinking water using a graphitized carbon SPE column reported recovery rates between 71.5% and 88.0%. sigmaaldrich.com Another study analyzing 41 different N-nitrosamines in wastewater found SPE recoveries ranging from 25% to 93%, highlighting the compound-specific nature of the extraction process. acs.org

Matrix effects are particularly pronounced in complex samples like wastewater, soil, and food. theanalyticalscientist.comsepscience.com These matrices contain a multitude of organic and inorganic substances that can interfere with the ionization process in mass spectrometry or co-elute with the target analytes in chromatography, complicating quantification. theanalyticalscientist.comsciex.jp To mitigate these effects, several strategies are employed:

Optimized Sample Cleanup: Rigorous SPE protocols are designed to selectively remove interfering components. chromatographyonline.com

Use of Internal Standards: Stable isotope-labeled internal standards are often added to the sample before extraction to compensate for analyte loss and matrix-induced signal variations. theanalyticalscientist.com

Chromatographic Separation: Advanced chromatographic techniques can separate target analytes from interfering compounds. theanalyticalscientist.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank sample matrix that is similar to the samples being analyzed to compensate for signal suppression or enhancement. sciex.jp

The following table shows example recovery data for selected N-nitrosamines from different matrices, illustrating the variability that can occur.

| Analyte | Matrix | SPE Sorbent | Average Recovery (%) | Reference |

| N-Nitrosodimethylamine (NDMA) | Groundwater | Activated Coconut Charcoal | 61 | nasa.gov |

| Various N-Nitrosamines (7 total) | Drinking Water | Graphitized Carbon | 71.5 - 88.0 | sigmaaldrich.com |

| N-nitrosoanatabine | Wastewater | Not Specified | 25 ± 3 | acs.org |

| 1-nitroso-4-methylpiperidine | Wastewater | Not Specified | 93 ± 3 | acs.org |

Complementary Analytical Approaches for Total N-Nitrosamine Content

Chemiluminescence Detection Methods for Nitric Oxide Conversion

A prominent method for determining total N-nitrosamine content relies on the chemical cleavage of the N-NO bond to release nitric oxide (NO), which is then detected by chemiluminescence. nih.gov This approach provides a cumulative measure of all N-nitrosamines present in a sample.

The process involves two main stages:

Denitrosation: The N-nitrosamines in the sample extract are converted to nitric oxide. This can be achieved through two primary methods:

Chemical Denitrosation: The sample is treated with a chemical reagent, such as acidic triiodide (HI₃), which effectively cleaves the N-NO bond. acs.orgnih.gov

UV Photolysis: The sample is exposed to high-intensity ultraviolet (UV) light, which photolytically breaks the N-NO bond to liberate NO. acs.orgnih.gov This method has the advantage of not requiring chemical reagents, which can sometimes cause interferences. semanticscholar.orgnih.gov

Chemiluminescence Detection: The liberated nitric oxide gas is purged from the sample and enters a reaction chamber where it is mixed with ozone (O₃). The reaction between NO and O₃ produces electronically excited nitrogen dioxide (NO₂*).

NO + O₃ → NO₂* + O₂

As the excited nitrogen dioxide molecules return to their ground state, they emit light (chemiluminescence).

NO₂* → NO₂ + hν (light)

The intensity of the emitted light is directly proportional to the amount of nitric oxide, and therefore to the total concentration of N-nitrosamines in the original sample. acs.org This light is measured by a photomultiplier tube, providing a highly sensitive and selective signal.

This technique has been shown to have low detection limits, typically in the micromolar (μM) range. nih.govacs.orgnih.gov For example, a method using UV photolysis reported detection limits for various N-nitrosamines ranging from 0.07 μM to 0.13 μM. semanticscholar.orgnih.gov

| Method | Principle | Advantages | Detection Limits | Reference |

| UV Photolysis-Chemiluminescence | UV light cleaves the N-NO bond to release NO. | No chemical reagents needed, reduced interference, good reproducibility. | 0.07–0.13 μM | acs.orgnih.gov |

| Acidic Triiodide-Chemiluminescence | A chemical reagent (HI₃) cleaves the N-NO bond. | Established and widely used method. | ~0.09 μM | nih.gov |

In Vitro Assays for Assessing Molecular and Cellular Effects of this compound

In vitro studies are fundamental in elucidating the direct effects of this compound at the molecular and cellular levels, providing insights into its mechanisms of action without the complexities of a whole biological system.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. nih.gov It utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which have mutations that prevent them from synthesizing essential amino acids like histidine or tryptophan. nih.govcriver.com When these bacteria are exposed to a mutagen, reverse mutations can occur, allowing them to regain the ability to produce the necessary amino acid and subsequently grow on a nutrient-deficient medium. criver.com

For compounds like N-nitrosamines, which may not be directly mutagenic, the assay is often performed with the addition of a metabolic activation system, typically a liver extract from rats or hamsters (S9 fraction). nih.govusp.org This system contains enzymes that can metabolize the test compound into a more reactive form, mimicking the metabolic processes that occur in mammals. nih.gov The mutagenicity of various N-nitroso compounds has been demonstrated using this assay, with the pre-incubation method and the use of hamster-induced liver S9 often providing the most sensitive results. nih.gov While N-nitroso compounds are a class of concern for their carcinogenic potential, not all are potent mutagens in the Ames test. hesiglobal.org The sensitivity of the Ames test for detecting N-nitrosamines can be influenced by various experimental parameters. nih.gov

Cell-based assays are employed to evaluate the cytotoxicity of this compound and its impact on the cell cycle in various cell lines. These assays help to determine the concentration at which the compound becomes toxic to cells and can reveal mechanisms of cell death, such as apoptosis. nih.govnih.gov Common methods for assessing cytotoxicity include the MTT or MTS assays, which measure the metabolic activity of cells as an indicator of their viability. mdpi.commdpi.com

Furthermore, flow cytometry can be utilized to analyze the cell cycle distribution of cells treated with the compound. mdpi.com This analysis can indicate if the compound causes cells to arrest at a particular phase of the cell cycle (e.g., G1, S, or G2/M), which can be a sign of DNA damage or other cellular stress. researchgate.net Perturbations in the cell cycle can be a critical step in the process of carcinogenesis.

In Vivo Animal Models for Studying this compound-Related Carcinogenesis

In vivo animal models, particularly in rodents, are essential for understanding the carcinogenic potential of this compound in a whole organism and for identifying target organs for its effects.

Studies involving the administration of N-nitroso compounds to rodents have been instrumental in identifying these chemicals as carcinogens. nih.gov For instance, research on various mononitrosopiperazines in Fischer 344 rats has demonstrated their ability to induce tumors in specific organs. nih.govresearchgate.net Depending on the specific compound, tumors have been observed in the thymus (undifferentiated lymphomas), esophagus, and forestomach. nih.govresearchgate.net The route of administration can also influence the site of tumor development. For example, inhalation of 1-nitroso-4-methylpiperazine in Sprague-Dawley rats led to a high incidence of tumors in the nasal cavity. nih.gov These studies provide critical information on the organ-specific carcinogenic effects of compounds structurally related to this compound.

A key aspect of carcinogenesis research is to link the molecular mechanisms observed in in vitro studies with the tumor development seen in animal models. The metabolic activation of N-nitrosamines, often through hydroxylation at the α-carbon, is a critical step leading to the formation of DNA-reactive species that can induce mutations and initiate cancer. hesiglobal.org The carcinogenic potency of different N-nitrosamines in rodents can be related to the efficiency of these metabolic pathways. hesiglobal.org By studying the metabolic products and the types of DNA damage in target tissues of animals exposed to this compound, researchers can better understand the specific molecular events that drive its carcinogenicity in vivo.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structure. nih.gov QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities, such as mutagenicity or carcinogenicity. mdpi.com

For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potential. mdpi.com These models use various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties and size. nih.govmdpi.com By analyzing a dataset of N-nitroso compounds with known carcinogenic potencies, QSAR models can identify the structural features that are most important for their activity. mdpi.com This information can then be used to predict the potential carcinogenicity of untested N-nitroso compounds, including analogs of this compound. The development of robust QSAR models relies on high-quality data and appropriate statistical methods, such as genetic algorithms and multiple linear regression. researchgate.net

Future Directions and Emerging Research Avenues for 1 Nitroso 3 Pipecoline Studies

Development of Novel Methodologies for Studying N-Nitrosamine Formation and Fate

A critical area of future research is the development of innovative methodologies to better understand the formation and fate of N-nitrosamines like 1-Nitroso-3-pipecoline. The formation of N-nitrosamines is a complex process that occurs when secondary or tertiary amines react with nitrosating agents, such as nitrites, under specific conditions. senpharma.vn The rate and extent of this reaction are influenced by several factors, including the solubility of the amine, the concentration of nitrite (B80452), and the acidity of the local environment. nih.gov

Future methodologies will likely focus on:

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods is crucial for detecting and quantifying trace levels of N-nitrosamines and their precursors in complex matrices. This includes the refinement of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve lower detection limits and higher throughput.

In Silico Modeling: Computational modeling and structure-activity relationship (SAR) analyses are becoming increasingly important for predicting the carcinogenic potential of different N-nitrosamines. nih.gov These models can help researchers prioritize which compounds to study further and can aid in the development of strategies to mitigate their formation. nih.gov

Real-Time Monitoring: The development of sensors and other real-time monitoring technologies could allow for the continuous tracking of N-nitrosamine formation in various settings, such as during the manufacturing of pharmaceuticals or in food processing. This would provide valuable data for optimizing processes to minimize the formation of these harmful compounds.

Advanced Omics Technologies in this compound Research (e.g., Adductomics)

The application of "omics" technologies is set to revolutionize our understanding of the biological effects of this compound. These technologies allow for the high-throughput analysis of large sets of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.com

One particularly promising "omics" field for N-nitrosamine research is adductomics . Adductomics is the study of the covalent modifications to DNA and proteins that are formed by reactive chemicals, such as the metabolites of N-nitrosamines. nih.gov These "adducts" can disrupt normal cellular processes and are believed to be a key initiating event in chemical carcinogenesis. nih.gov

Key applications of adductomics and other omics technologies in this compound research include:

Biomarker Discovery: Adductomics can be used to identify specific DNA and protein adducts that are formed by this compound. nih.gov These adducts could serve as biomarkers of exposure and may also have prognostic value for predicting the risk of developing cancer.

Mechanistic Insights: By identifying the specific proteins and DNA sequences that are targeted by this compound, adductomics can provide valuable insights into its mechanisms of toxicity. nih.gov

Dose-Response Assessment: Adductomics can be used to quantify the levels of DNA and protein adducts at different levels of exposure to this compound. This information is crucial for understanding the dose-response relationship for its carcinogenic effects.

| Omics Technology | Application in this compound Research | Potential Insights |

| Adductomics | Identification and quantification of DNA and protein adducts. | Biomarkers of exposure, mechanisms of toxicity, dose-response relationships. |

| Transcriptomics | Analysis of changes in gene expression in response to exposure. | Identification of pathways and cellular processes affected by the compound. |

| Proteomics | Analysis of changes in protein expression and post-translational modifications. | Understanding the functional consequences of exposure at the protein level. |

| Metabolomics | Analysis of changes in the metabolic profile of cells or organisms. | Elucidation of the metabolic pathways involved in the activation and detoxification of the compound. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

The true power of "omics" technologies lies in the integration of data from multiple platforms. nih.gov By combining data from adductomics, transcriptomics, proteomics, and metabolomics, researchers can build a more complete and holistic picture of the biological effects of this compound. nih.govebi.ac.ukembopress.org

This integrated, multi-omics approach can help to:

Identify Key Pathways: By correlating changes in gene expression, protein levels, and metabolite concentrations with the formation of specific DNA and protein adducts, researchers can identify the key cellular pathways that are perturbed by this compound.

Construct Mechanistic Models: The integrated data can be used to develop computational models that describe the complex network of molecular interactions that underlie the toxicity of this compound. nih.govebi.ac.ukembopress.org These models can be used to generate new hypotheses and to predict the effects of interventions.

Personalized Risk Assessment: In the long term, multi-omics approaches could lead to a more personalized approach to risk assessment. By analyzing the "omics" profiles of individuals, it may be possible to identify those who are most susceptible to the harmful effects of N-nitrosamines and to develop targeted prevention strategies.

Strategies for Mitigating N-Nitrosamine Formation in Relevant Contexts

A major focus of future research will be on developing and implementing effective strategies to mitigate the formation of N-nitrosamines in various products, particularly pharmaceuticals. drugdiscoverytrends.com The formation of these impurities in drug products is a significant concern for regulatory agencies and the pharmaceutical industry. fda.gov

Several strategies have been proposed to reduce the risk of N-nitrosamine formation, including:

Controlling Raw Materials: One of the most effective ways to prevent the formation of N-nitrosamines is to control the levels of their precursors in the raw materials used to manufacture products. fda.govijpsjournal.com This includes selecting excipients with low nitrite content and implementing rigorous supplier qualification programs. senpharma.vnusp.org

Formulation Strategies: The formulation of a product can have a significant impact on the formation of N-nitrosamines. Strategies to mitigate formation include:

pH Adjustment: Maintaining a neutral or basic pH can inhibit the nitrosation reaction. fda.gov

Use of Inhibitors: The addition of antioxidants, such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E), has been shown to inhibit the formation of N-nitrosamines. senpharma.vndrugdiscoverytrends.comfda.gov

Process Optimization: The manufacturing process can also be optimized to minimize the formation of N-nitrosamines. senpharma.vn For example, using direct compression instead of wet granulation can reduce the risk of nitrosation by minimizing the use of water and heat. senpharma.vnusp.org

Optimizing Storage Conditions: Proper storage conditions are also important for preventing the formation of N-nitrosamines over the shelf-life of a product. This includes using packaging materials with good water resistance and avoiding materials that contain nitrocellulose. senpharma.vn

| Mitigation Strategy | Description | Key Considerations |

| Raw Material Control | Selecting excipients and other raw materials with low levels of nitrites and other nitrosating agents. | Requires rigorous supplier qualification and testing. |

| pH Adjustment | Modifying the pH of the formulation to a neutral or basic range to inhibit the nitrosation reaction. | Must be compatible with the stability and efficacy of the active pharmaceutical ingredient. |

| Use of Inhibitors | Adding antioxidants or other nitrite scavengers to the formulation to prevent the formation of N-nitrosamines. | The inhibitor must be safe and effective at the required concentration. |

| Process Optimization | Modifying the manufacturing process to minimize conditions that favor N-nitrosamine formation, such as heat and moisture. | May require significant changes to existing manufacturing processes. |

| Optimized Storage | Using appropriate packaging and storage conditions to prevent the formation of N-nitrosamines during the product's shelf-life. | Important for long-term product stability. |

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for structuring research questions on 1-Nitroso-3-pipecoline's biochemical interactions?

- Answer : The PICO(T) framework (Population/Problem, Intervention/Exposure, Comparison, Outcome, Time) is widely used to design focused, answerable research questions. For example:

- Population : Specific cell lines or organisms exposed to this compound.

- Intervention : Dosage or exposure conditions (e.g., pH, temperature).

- Comparison : Control groups (e.g., untreated cells or alternative nitroso compounds).

- Outcome : Measured effects (e.g., mutagenicity, methylation rates).

- Time : Duration of exposure or observation.

This framework ensures clarity and reproducibility, aligning with NIH guidelines for preclinical study reporting .

Q. How should researchers optimize experimental conditions for synthesizing and stabilizing this compound in vitro?

- Answer : Stability studies should include:

- pH-dependent assays : Evidence from analogous compounds (e.g., NNMG) shows maximum stability at pH 5-6, with rapid degradation under alkaline conditions .

- Temperature control : Shorter half-lives at elevated temperatures (e.g., 37°C) necessitate strict thermal regulation during synthesis.

- Redox environment : Inclusion of thiol compounds (e.g., cysteine) may enhance stability by reducing oxidative degradation, as observed in methylation studies .

Document protocols using templates from preclinical checklists to ensure replicability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in data on this compound's mutagenic mechanisms?

- Answer : Contradictions often arise from variability in experimental parameters. A systematic approach includes:

- Comparative analysis : Replicate studies under identical conditions (pH, concentration) to isolate variables .

- Dose-response curves : Quantify methylation rates in nucleic acids vs. proteins to distinguish primary mutagenic pathways .

- Cross-validation : Use orthogonal methods (e.g., isotopic labeling for methylation tracking and mass spectrometry for adduct detection) .

Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can researchers model the pH-dependent uptake and bioactivity of this compound in eukaryotic cells?

- Answer :

- In vitro assays : Measure uptake kinetics using radiolabeled compounds across pH gradients (3.5–8.0), noting optima at pH 6.0–6.5, as seen in E. coli and yeast models .

- Mathematical modeling : Apply formulas to correlate uptake rates with mutagenic outcomes (e.g., mutation frequency = f(pH, exposure time)). Tools like NEMSIS-defined data fields ensure standardized analysis .

- Control groups : Compare with structurally similar nitroso compounds (e.g., NNMG) to identify unique mechanistic traits .

Q. What advanced statistical methods are suitable for analyzing methylation patterns induced by this compound?

- Answer :

- Multivariate regression : Assess correlations between methylation intensity and variables like thiol concentration or redox potential .

- Meta-analysis : Aggregate data from independent studies using PRISMA guidelines to identify trends or outliers .

- Error analysis : Quantify variability in methylation assays (e.g., ±20% deviation in cysteine-enhanced experiments) and adjust for false discovery rates .

Methodological Guidelines

- Data Reporting : Use "shell tables" to predefine variables (Population, Exposure, Outcome) and ensure alignment with research objectives .

- Ethical Compliance : Adhere to NIH standards for preclinical data transparency, including raw data deposition and detailed reagent sourcing .

- Literature Review : Prioritize primary research articles (post-2016) from databases like PubMed or Web of Science, avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.